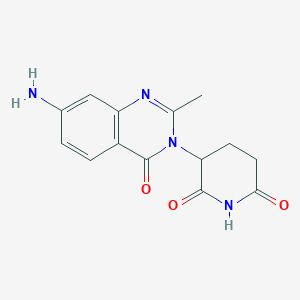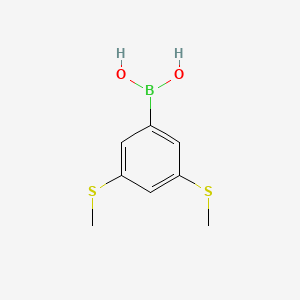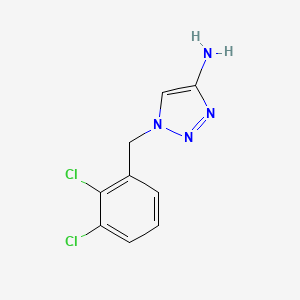
N-(2-aminoethyl)-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-2-hydroxyacetamide is an organic compound that features both an amine and a hydroxyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide can be achieved through several methods. One common approach involves the reaction of ethanolamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CO}_2\text{O} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CO}\text{NHCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-aminoethyl)-2-oxoacetamide.
Reduction: Formation of N-(2-aminoethyl)ethanolamine.
Substitution: Formation of various substituted amides or amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for certain enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which N-(2-aminoethyl)-2-hydroxyacetamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and enzyme activities, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Similar structure but lacks the amide group.
2-Aminoethanol: Similar structure but lacks the hydroxyl group.
N-(2-aminoethyl)piperazine: Contains a piperazine ring instead of a hydroxyl group.
Uniqueness
N-(2-aminoethyl)-2-hydroxyacetamide is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C4H10N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-4(8)3-7/h7H,1-3,5H2,(H,6,8) |
InChI-Schlüssel |
IHQDUEDKOPTHNY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)


![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)

![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)


